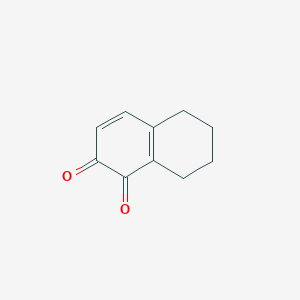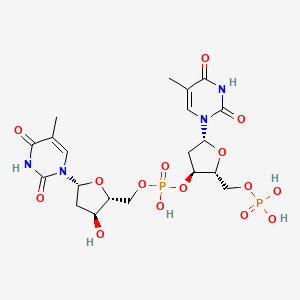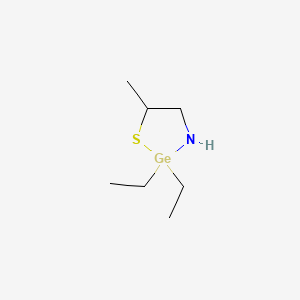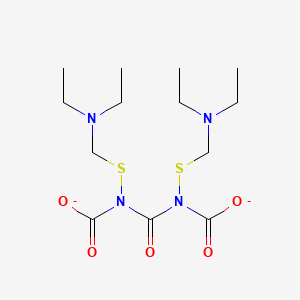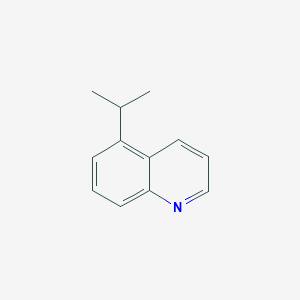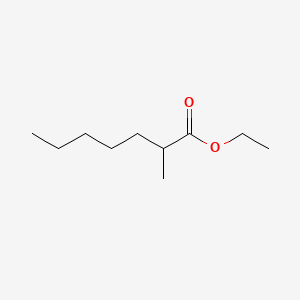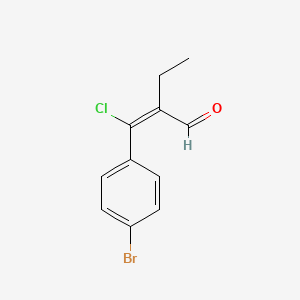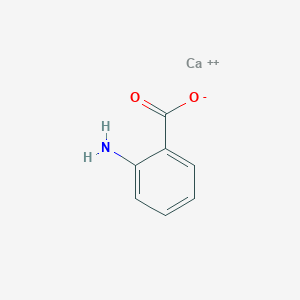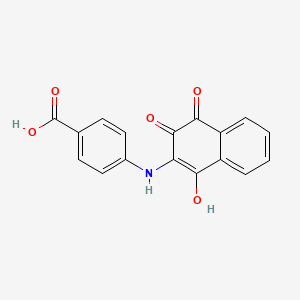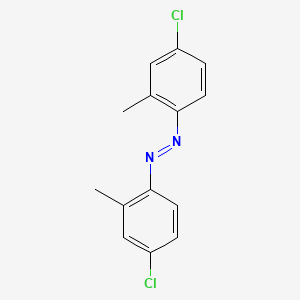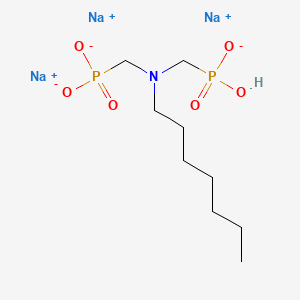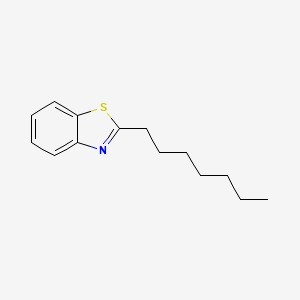
3-Thiophenamine, N-butyl-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophenamine, N-butyl-2-nitro-: is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group attached to the thiophene ring, a butyl group, and a nitro group. The unique structure of 3-Thiophenamine, N-butyl-2-nitro- makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenamine, N-butyl-2-nitro- typically involves the nitration of 3-thiophenamine followed by the introduction of a butyl group. One common method involves the use of tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .
Industrial Production Methods: Industrial production of 3-Thiophenamine, N-butyl-2-nitro- may involve large-scale nitration and alkylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of reactive nitro compounds.
Chemical Reactions Analysis
Types of Reactions: 3-Thiophenamine, N-butyl-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of various amines.
Substitution: Formation of alkylated and acylated thiophene derivatives.
Scientific Research Applications
Chemistry: 3-Thiophenamine, N-butyl-2-nitro- is used as a building block in organic synthesis.
Biology: In biological research, thiophene derivatives are studied for their potential as bioactive compounds. They may exhibit antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. Thiophene-based drugs are being investigated for their efficacy in treating various diseases.
Industry: In the industrial sector, 3-Thiophenamine, N-butyl-2-nitro- is used in the production of dyes, pigments, and polymers. Its reactivity makes it suitable for creating specialized materials with desired properties .
Mechanism of Action
The mechanism of action of 3-Thiophenamine, N-butyl-2-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
3-Aminothiophene: Similar structure but lacks the butyl and nitro groups.
N-Butyl-2-nitroaniline: Contains a nitro group but lacks the thiophene ring.
Thiophene-3-amine: Similar to 3-Thiophenamine but without the butyl and nitro groups.
Uniqueness: 3-Thiophenamine, N-butyl-2-nitro- is unique due to the combination of the thiophene ring, butyl group, and nitro group
Properties
CAS No. |
122777-61-1 |
|---|---|
Molecular Formula |
C8H12N2O2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
N-butyl-2-nitrothiophen-3-amine |
InChI |
InChI=1S/C8H12N2O2S/c1-2-3-5-9-7-4-6-13-8(7)10(11)12/h4,6,9H,2-3,5H2,1H3 |
InChI Key |
ZKVRCOIETBFZSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(SC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


